![molecular formula C13H12N4O2S B3141654 (6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid CAS No. 482616-05-7](/img/structure/B3141654.png)
(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid
Overview
Description
(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid (DMTA) is a relatively new compound that has been studied for its unique properties and potential applications. DMTA is an organic compound with a molecular formula of C18H18N4O3S and a molecular weight of 354.4 g/mol. It is a highly hydrophobic compound and is insoluble in water. DMTA has a melting point of about 110-115°C and a boiling point of about 270-280°C. It is a non-toxic, non-irritant, and non-carcinogenic compound.
Scientific Research Applications
Antiviral Activity
(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid has shown potential in antiviral research. For instance, Ostrovskii et al. (2021) synthesized compounds with a similar structure, exhibiting moderate in vitro activity against the H1N1 subtype of the influenza A virus. Their study highlighted {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid, which exhibited low cytotoxicity and higher selectivity in anti-influenza action compared to the reference drug rimantadine (Ostrovskii et al., 2021).
Biochemical Analysis Techniques
In the field of biochemical analysis, compounds like this compound are useful. Pulleyblank and Booth (1981) explored acetic acid as a solvent for diphenyloxazole in fluorographic procedures, finding it superior to other solvents for agarose and acrylamide gel electrophoresis systems (Pulleyblank & Booth, 1981).
Coordination Chemistry
The mercaptoacetic acid substituted 1,2,4-triazole ligand, which shares a similar sulfur and acetic acid moiety, was used by Fang et al. (2019) to synthesize dinuclear cobalt and nickel complexes. These complexes demonstrated strong urease inhibitory activities, highlighting the potential of similar compounds in coordination chemistry and enzyme inhibition (Fang et al., 2019).
Enzyme Inhibition
Similarly, Iqbal et al. (2019) synthesized derivatives of sulfanylacetates/acetamides as alkaline phosphatase inhibitors. Their compounds, structurally related to this compound, showed significant inhibitory activity against human alkaline phosphatase, underscoring the potential of such compounds in enzyme inhibition studies (Iqbal et al., 2019).
properties
IUPAC Name |
2-[(6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-6-3-7(2)10-8(4-6)11-12(14-10)15-13(17-16-11)20-5-9(18)19/h3-4H,5H2,1-2H3,(H,18,19)(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTRBSZLCAUYEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331282 | |
Record name | 2-[(6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641081 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
482616-05-7 | |
Record name | 2-[(6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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